molecular formula C21H23N3O2S B11599731 (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(4-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(4-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11599731
M. Wt: 381.5 g/mol
InChI Key: NOIXXJZIZSIJOZ-GHRIWEEISA-N
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Description

The compound “(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-ETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a pyrrole ring, a phenyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include tert-butyl pyrrole, ethylbenzene derivatives, and thiourea. The synthetic route could involve:

    Formation of the pyrrole derivative: This might involve the reaction of tert-butyl pyrrole with an appropriate aldehyde or ketone.

    Formation of the diazinane ring: This could be achieved through a cyclization reaction involving thiourea and an appropriate di-substituted amine.

    Final coupling reaction: The final step might involve coupling the pyrrole derivative with the diazinane derivative under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the diazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the diazinane ring can be reduced to form alcohols.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It might have potential as a bioactive molecule with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets might include enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of the tert-butyl group on the pyrrole ring might enhance its stability and lipophilicity, while the ethyl group on the phenyl ring might influence its electronic properties.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-(4-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H23N3O2S/c1-5-14-8-10-15(11-9-14)24-19(26)17(18(25)22-20(24)27)13-16-7-6-12-23(16)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25,27)/b17-13+

InChI Key

NOIXXJZIZSIJOZ-GHRIWEEISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C(C)(C)C)/C(=O)NC2=S

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C(C)(C)C)C(=O)NC2=S

Origin of Product

United States

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